N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine
Description
N-[(3-Fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine is a piperidine derivative characterized by a tertiary amine at the 3-position of the piperidine ring. The nitrogen atom is substituted with a methyl group and a benzyl moiety. The benzyl group is further functionalized with a fluorine atom at the 3-position and a methyl group at the 4-position of the aromatic ring.
Properties
Molecular Formula |
C14H21FN2 |
|---|---|
Molecular Weight |
236.33 g/mol |
IUPAC Name |
N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C14H21FN2/c1-11-5-6-12(8-14(11)15)10-17(2)13-4-3-7-16-9-13/h5-6,8,13,16H,3-4,7,9-10H2,1-2H3 |
InChI Key |
WSSHXRQNLOFVFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN(C)C2CCCNC2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methylbenzyl chloride and N-methylpiperidine.
Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where N-methylpiperidine reacts with 3-fluoro-4-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, automated synthesis platforms, and more efficient purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the piperidine ring or the phenyl ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in studies investigating the interaction of piperidine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, ion channels, or enzymes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
In contrast, the 3-trifluoromethylphenyl group in introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility . Bromine in increases steric bulk and lipophilicity, which could improve membrane permeability but reduce binding specificity .
Piperidine Substitution Patterns: Position of Amine: The target compound’s piperidin-3-amine core differs from the piperidin-4-amine analogs in .
Linker and Chain Variations :
- The pentyl chain in introduces flexibility and lipophilicity, favoring passive diffusion across biological membranes. However, this may also increase off-target effects compared to the rigid benzyl group in the target compound .
Biological Activity
N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring and a fluorinated phenyl group, with the molecular formula C14H18FN2 and a molecular weight of approximately 220.31 g/mol. Its unique structural characteristics contribute to its biological activity, particularly in modulating neurotransmitter systems.
Neurotransmitter Modulation
Research indicates that N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine interacts with various neurotransmitter systems, suggesting potential applications in treating neurological disorders. It has been shown to affect dopamine and serotonin receptors, which are critical in mood regulation and cognitive functions.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. For instance, it has demonstrated effective inhibition of microtubule assembly, which is crucial for cancer cell division .
The mechanism by which N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine exerts its biological effects involves binding to specific receptors and enzymes that regulate cellular pathways. This binding can lead to altered signaling cascades associated with cell growth and apoptosis.
Interaction Studies
Interaction studies have revealed that the compound binds selectively to certain receptors, influencing their activity. This selectivity is vital for reducing side effects while enhancing therapeutic efficacy .
Case Studies and Research Findings
- Neuropharmacological Studies : A study highlighted the compound's ability to enhance neurotransmitter release in neuronal cultures, indicating its potential as a neuroprotective agent.
- Antitumor Activity : In vitro studies showed that N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine induced apoptosis in MDA-MB-231 breast cancer cells at concentrations as low as 1 µM, significantly enhancing caspase-3 activity at higher concentrations .
- Molecular Modeling : Computational studies have suggested favorable binding interactions between the compound and targeted receptors, supporting its design as a lead candidate for drug development aimed at neurological disorders and cancers .
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and unique features of related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-[3-fluorophenyl)methyl]-N-methylpiperidin-4-amine | C13H19FN2 | Different position of methyl substitution on piperidine |
| 5-(3-fluoro-4-methylphenyl)-N-(4-(3-methylpiperidin-1-yl)sulfonyl)phenyl)-1,2-oxazole | C23H24FN3O4S | Contains an oxazole ring and sulfonamide group |
| 1-(3-fluorophenyl)-N-methylpiperidin-4-carboxamide | C13H18FN2O | Features a carboxamide functional group |
This comparison illustrates how N-[(3-fluoro-4-methylphenyl)methyl]-N-methylpiperidin-3-amine stands out due to its specific combination of functional groups that may influence its biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
